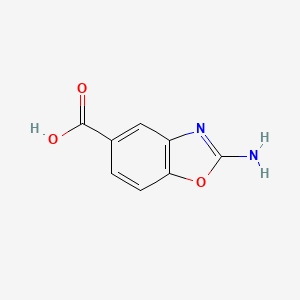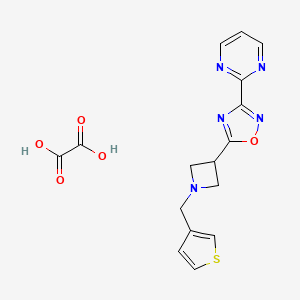![molecular formula C19H17N3O3 B2838218 N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide CAS No. 1436133-44-6](/img/structure/B2838218.png)
N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceuticals and biologically active compounds . The compound also contains cyano groups (-CN), which are often seen in nitriles and are used in various chemical reactions .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzamides can generally be synthesized from benzoic acids and amine derivatives . Cyanoacetamides, which this compound is a derivative of, can be synthesized from various substituted aryl or heteryl amines with alkyl cyanoacetates .Chemical Reactions Analysis
Cyanoacetamide derivatives are known to react with common bidentate reagents to form a variety of heterocyclic compounds . They can also undergo a variety of condensation and substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Sensing
One significant application area for derivatives similar to N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide is in the synthesis of compounds that exhibit unique chemical sensing capabilities. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and shown to exhibit drastic color transitions in response to specific anions like fluoride, indicating their potential as colorimetric sensors. This behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, a finding supported by UV-Vis and NMR titration experiments alongside density functional theory (DFT) calculations (Younes et al., 2020).
Material Science and Polymer Research
Another research direction involves the development of advanced materials, such as hyperbranched aromatic polyimides. These materials are synthesized from monomers that share structural similarities with this compound, indicating the broad applicability of such compounds in creating new polymeric materials with desirable properties like solubility in common organic solvents and high thermal stability. Such materials have potential applications in various high-performance and high-temperature environments (Yamanaka et al., 2000).
Organic Synthesis
Compounds with structural features akin to this compound are utilized in organic synthesis processes. For example, the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into corresponding 3,1-benzoxazines demonstrates the potential of such compounds in facilitating the synthesis of complex heterocyclic structures, which are valuable in the development of pharmaceuticals and agrochemicals (Kazaryants et al., 2011).
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Benzamides and cyanoacetamides have been found to have diverse biological activities , but without specific context, it’s difficult to predict the mechanism of action for this compound.
Safety and Hazards
Propiedades
IUPAC Name |
N-[cyano-(2,3-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-17-8-4-7-15(18(17)25-2)16(12-21)22-19(23)14-6-3-5-13(11-14)9-10-20/h3-8,11,16H,9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDNTEBNAXQEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C#N)NC(=O)C2=CC=CC(=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-acetyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2838136.png)


![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2838142.png)
![7-cyclopropyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2838143.png)


![Methyl 1-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2838151.png)
![Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B2838152.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2838153.png)
![7-Methyl-4-oxo-2-phenylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2838154.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B2838157.png)

